8-Methoxy-2-methyl-5-nitroquinoline
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Overview
Description
8-Methoxy-2-methyl-5-nitroquinoline is a chemical compound with the molecular formula C11H10N2O3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2-methyl-5-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . It has a methoxy group (-OCH3) attached to the 8th carbon, a methyl group (-CH3) attached to the 2nd carbon, and a nitro group (-NO2) attached to the 5th carbon .Physical And Chemical Properties Analysis
8-Methoxy-2-methyl-5-nitroquinoline is a solid substance . It has a molecular weight of 218.21 g/mol . The compound is stored at refrigerator temperatures and shipped at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 8-Methoxy-2-methyl-5-nitroquinoline has been involved in various synthesis studies. One notable example is its role in the synthesis of quinoline proton sponges, as reported by Dyablo et al. (2015) in their study titled "Synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine – a new representative of quinoline proton sponges". They describe the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. This process led to the production of aminodehalogenation products and nucleophilic substitution of the methoxy groups. Their research highlights the chemical properties and potential applications of such quinoline derivatives in various chemical reactions and synthesis processes (Dyablo et al., 2015).
Applications in Antimalarial Research
Another significant application of 8-Methoxy-2-methyl-5-nitroquinoline derivatives is in antimalarial research. For instance, Zhong et al. (1990) conducted a study on the synthesis of 2-methyl-5-substituted phenoxy-primaquine and its antimalarial activity. They synthesized various 2-methyl-5-substituted phenoxy-6-methoxy-8-(1-methyl-4-aminobutylamino)-quinolines and compared their antimalarial activities with those of primaquine. This research underscores the potential of 8-Methoxy-2-methyl-5-nitroquinoline derivatives in developing new antimalarial agents (Zhong et al., 1990).
Fluorimetric Detection and Tautomeric Equilibria
Studies have also explored the use of 8-Methoxy-2-methyl-5-nitroquinoline derivatives in fluorimetric detection and understanding tautomeric equilibria. Zavala et al. (1985) examined the 1-methylquinolinium cations derived from 8-aminoquinoline and 8-amino-6-methoxyquinoline. Their research revealed insights into the protonation of these compounds and the occurrence of tautomerism, which is critical in understanding their chemical behavior and potential applications in analytical chemistry (Zavala et al., 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-methoxy-2-methyl-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYICLJOTYWVFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-methyl-5-nitroquinoline |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.